2-Chloro-6-fluoro-4-methylbenzoic acid
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Overview
Description
2-Chloro-6-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-methylbenzoic acid typically involves the chlorination and fluorination of a methylbenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where the methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into the medicinal properties of this compound and its derivatives can lead to the discovery of new drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-6-methylbenzoic acid
- 2-Chloro-4-fluoro-6-methylbenzoic acid
- 2-Chloro-6-methylbenzoic acid
Uniqueness
2-Chloro-6-fluoro-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
XKGVIYRCDLHQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
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